molecular formula C22H15Cl2N3O4S B4555281 methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

Cat. No.: B4555281
M. Wt: 488.3 g/mol
InChI Key: BSPMONKYOWYFAP-NTEUORMPSA-N
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Description

Methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate is a useful research compound. Its molecular formula is C22H15Cl2N3O4S and its molecular weight is 488.3 g/mol. The purity is usually 95%.
The exact mass of the compound methyl (3-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate is 487.0160325 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

  • The study by Sivakumar et al. (1995) explored the molecular structure of a compound with a chlorophenyl ring, thiophene ring, and acetate side chain, which are individually planar. The crystal structure of this compound is stabilized by van der Waals forces, highlighting the importance of these interactions in similar molecular structures (Sivakumar et al., 1995).

Synthesis and Chemical Reactions

  • Zhang et al. (2004) described the synthesis of compounds using alpha-nitro ketone intermediates, which can serve as both electrophiles and nucleophiles. This research is significant for understanding the chemical behavior of complex molecules similar to the one (Zhang et al., 2004).
  • El‐Emary and Abd El-Mohsen (2012) conducted a study on the multi-component one-pot synthesis of certain compounds, which also included antimicrobial activity evaluation. Such synthesis techniques are relevant for creating derivatives of the compound (El‐Emary & Abd El-Mohsen, 2012).
  • Jakubkienė et al. (2007) investigated the synthesis of a similar compound, focusing on its alkylation and interaction with N-nucleophiles, amines, and hydrazines. This study provides insight into the reactivity of such compounds (Jakubkienė et al., 2007).

Biological Applications and Antimicrobial Activities

  • Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of novel thieno[3,2-d]pyrimidine derivatives. Their research is crucial for understanding the potential biomedical applications of similar compounds (Hafez & El-Gazzar, 2017).

Other Relevant Studies

  • Nishiwaki et al. (1978) studied the transylidation reaction of methyl(triphenylphosphoranylidene)acetate with certain derivatives, which provides valuable information on the reactivity of related compounds (Nishiwaki et al., 1978).
  • Srinivas et al. (2008) discussed the synthesis of novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones, which are relevant for understanding the synthesis and properties of related heterocyclic compounds (Srinivas et al., 2008).

Safety and Hazards

As with any chemical compound, safety precautions are essential. Researchers handling this substance should follow standard laboratory safety protocols, including proper personal protective equipment (PPE) and ventilation. Specific toxicity data and hazards associated with this compound require further investigation .

Properties

IUPAC Name

methyl 2-[3-[(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O4S/c1-31-18(28)11-26-10-12(13-5-2-3-7-16(13)26)9-14-20(29)25-22(32)27(21(14)30)17-8-4-6-15(23)19(17)24/h2-10H,11H2,1H3,(H,25,29,32)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPMONKYOWYFAP-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)NC(=S)N(C3=O)C4=C(C(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 3
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 4
Reactant of Route 4
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
methyl (3-{(E)-[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate

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